

# Spectroscopic data of "Methyl 3-bromo-2-methylbenzoate" (NMR, IR, MS)

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## Compound of Interest

Compound Name: Methyl 3-bromo-2-methylbenzoate

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A comprehensive spectroscopic and methodological guide to **Methyl 3-bromo-2-methylbenzoate**, tailored for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

## Spectroscopic Data Analysis

The spectroscopic data for **Methyl 3-bromo-2-methylbenzoate** provides a detailed fingerprint of its molecular structure. The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry.

### $^1\text{H}$ NMR Spectroscopic Data

Solvent:  $\text{CDCl}_3$  Frequency: 300 MHz

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.64	d	7.8	1H	Aromatic H
7.60	d	7.8	1H	Aromatic H
7.00	t	7.8	1H	Aromatic H
3.98	s	-	3H	-OCH <sub>3</sub>
2.55	s	-	3H	Ar-CH <sub>3</sub>

d: doublet, t: triplet, s: singlet

## <sup>13</sup>C NMR Spectroscopic Data

Solvent: CDCl<sub>3</sub> Frequency: 75 MHz

Chemical Shift (δ) ppm	Assignment
167.8	C=O (ester)
138.7	Aromatic C
135.9	Aromatic C
132.6	Aromatic C
129.1	Aromatic C
127.1	Aromatic C
126.9	Aromatic C
52.2	-OCH <sub>3</sub>
20.6	Ar-CH <sub>3</sub>

## Infrared (IR) Spectroscopy Data

Method: Film

Wavenumber (cm <sup>-1</sup> )	Assignment
2997, 2951	C-H stretch (aliphatic)
1725	C=O stretch (ester)
1434	C-H bend (methyl)
1285, 1255	C-O stretch (ester)
1096, 1010	C-H in-plane bend (aromatic)
753	C-H out-of-plane bend (aromatic)

## Mass Spectrometry (MS) Data

Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
230	19	[M] <sup>+</sup> (with <sup>81</sup> Br)
228	19	[M] <sup>+</sup> (with <sup>79</sup> Br)
89	78	Fragment
63	100	Fragment

## Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

### Synthesis of Methyl 3-bromo-2-methylbenzoate

To a solution of 3-bromo-2-methylbenzoic acid (2.15 g, 10 mmol) in methanol (20 mL) at room temperature, concentrated sulfuric acid (0.5 mL) was added while stirring. The mixture was then heated under reflux for 12 hours. A portion of the methanol was removed under reduced pressure. The remaining residue was diluted with diethyl ether (150 mL) and washed sequentially with a saturated solution of sodium bicarbonate (2 x 10 mL), water (2 x 10 mL),

and brine (2 x 10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product.[1]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of **Methyl 3-bromo-2-methylbenzoate** was dissolved in approximately 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ). The solution was then filtered into a clean NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 300 MHz spectrometer.[1] For  $^1\text{H}$  NMR, the chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For  $^{13}\text{C}$  NMR, the spectrum was obtained with  $^1\text{H}$  decoupling.[2][3]

## Infrared (IR) Spectroscopy

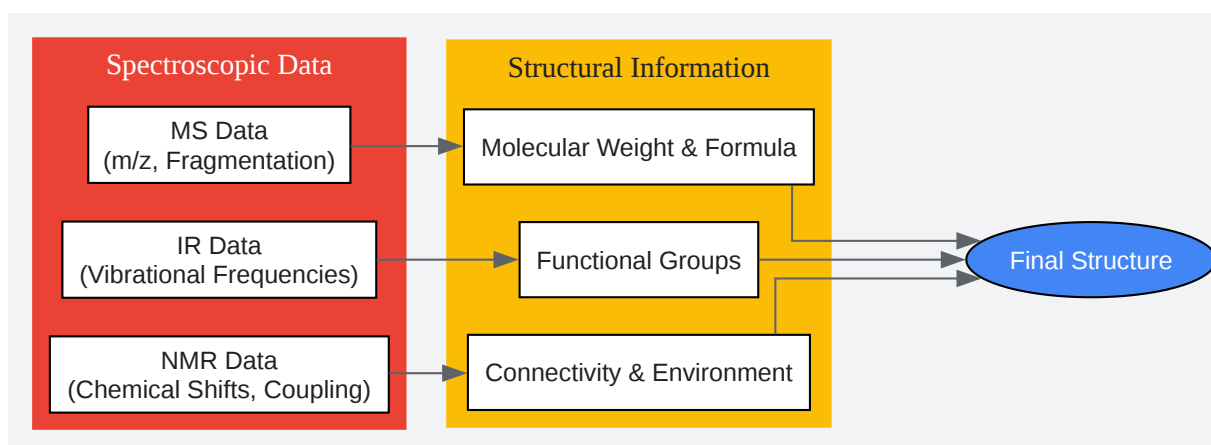
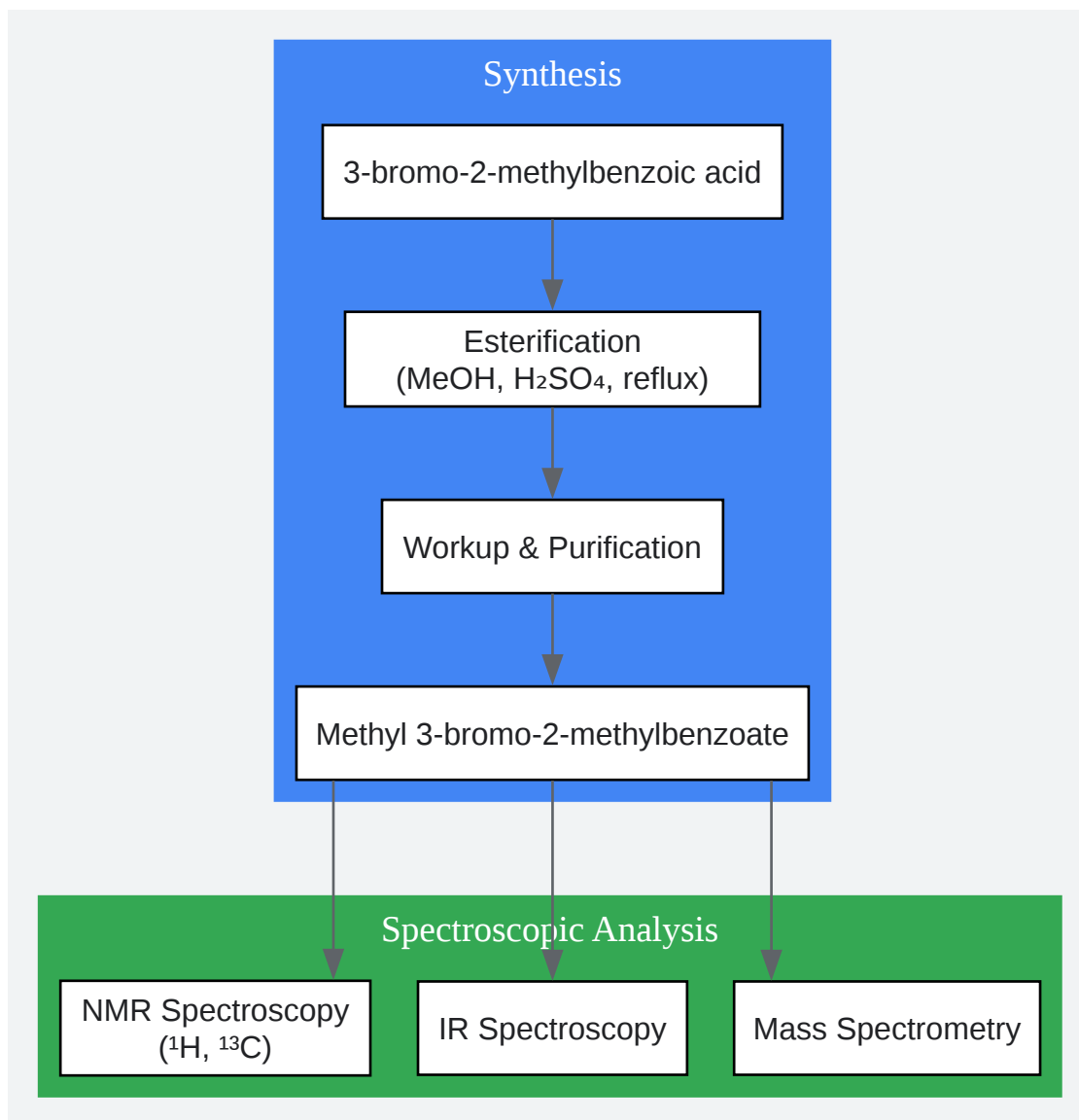
The IR spectrum was obtained using the thin solid film method.[4] A small amount of the oily product, **Methyl 3-bromo-2-methylbenzoate**, was placed directly onto a salt plate (KBr or NaCl).[1] A second plate was placed on top to create a thin film. The spectrum was recorded using a Fourier Transform Infrared (FT-IR) spectrometer.[4] The data is presented in wavenumbers ( $\text{cm}^{-1}$ ).[1]

## Mass Spectrometry (MS)

The mass spectrum was acquired using an Electron Ionization (EI) source.[1] The sample was introduced into the mass spectrometer, where it was bombarded with high-energy electrons. This process caused the molecule to ionize and fragment. The resulting ions were then separated based on their mass-to-charge ratio ( $m/z$ ) and detected.[5]

## Visualizations

The following diagrams illustrate the workflow of the spectroscopic analysis and the logical relationship of the data interpretation.



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